molecular formula C14H18N2O3 B1462680 1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid CAS No. 1082939-15-8

1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid

Cat. No. B1462680
M. Wt: 262.3 g/mol
InChI Key: JLOHZODPXPPCQS-UHFFFAOYSA-N
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Description

1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H18N2O3 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid includes a piperidine ring, a phenylcarbamoyl group, and a carboxylic acid group . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are formed through intra- and intermolecular reactions . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid has a molecular weight of 262.31 . It is a powder at room temperature .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

The future directions for research on 1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid and related compounds could involve the development of more efficient synthesis methods, the exploration of new reactions, and the investigation of their pharmacological applications .

properties

IUPAC Name

1-(2-anilino-2-oxoethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(15-12-6-2-1-3-7-12)10-16-8-4-5-11(9-16)14(18)19/h1-3,6-7,11H,4-5,8-10H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHZODPXPPCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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